3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid
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Overview
Description
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic Acid: Shares the trifluoromethyl group but differs in its overall structure and reactivity.
4-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and reactivity, such as pharmaceutical development and advanced material production .
Properties
Molecular Formula |
C12H7F4NO3 |
---|---|
Molecular Weight |
289.18 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7F4NO3/c1-5-9(11(18)19)10(17-20-5)6-2-3-8(13)7(4-6)12(14,15)16/h2-4H,1H3,(H,18,19) |
InChI Key |
ZJRBOBXANALYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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